molecular formula C10H5N5O3 B1472094 5-formyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)benzonitrile CAS No. 1469745-05-8

5-formyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)benzonitrile

Cat. No. B1472094
Key on ui cas rn: 1469745-05-8
M. Wt: 243.18 g/mol
InChI Key: SIELDPKNDLUSON-UHFFFAOYSA-N
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Patent
US09226500B2

Procedure details

To a stirred solution of 5-formyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)benzonitrile (0.36 g, 1.49 mmol) in 1,4-dioxane (25 mL), were added K2CO3 (0.3 g, 2.2 mmol) and methyl triphenyl phosphonium bromide (0.63 g, 1.79 mmol). The resultant reaction mixture was heated to 100° C. for 18 h. After completion of the reaction (TLC), the reaction mixture was cooled to room temperature and filtered and the obtained filtrate was concentrated under reduced pressure. Purification by flash chromatography (SiO2, 100-200 mesh; 25-30% EtOAc in petroleum ether) to afford the title compound as a solid (0.25 g, 70%): mp 103-105° C.; 1H NMR (400 MHz, DMSO-d6) δ 9.50 (s, 1H), 8.34 (m, 1H), 7.98 (d, J=7.8 Hz, 1H), 7.68 (d, J=7.8 Hz, 1H), 6.87 (m, 1H), 6.20 (d, J=15.7 Hz, 1H), 5.56 (d, J=11.8 Hz, 1H); ESIMS m/z 240.27 ([M−H]−); IR (thin film) 2240, 1514, 1312 cm−1.
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.63 g
Type
catalyst
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[CH:5][C:6]([N:11]2[CH:15]=[N:14][C:13]([N+:16]([O-:18])=[O:17])=[N:12]2)=[C:7]([CH:10]=1)[C:8]#[N:9])=O.[C:19]([O-])([O-])=O.[K+].[K+]>O1CCOCC1.[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[N+:16]([C:13]1[N:14]=[CH:15][N:11]([C:6]2[CH:5]=[CH:4][C:3]([CH:1]=[CH2:19])=[CH:10][C:7]=2[C:8]#[N:9])[N:12]=1)([O-:18])=[O:17] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
0.36 g
Type
reactant
Smiles
C(=O)C=1C=CC(=C(C#N)C1)N1N=C(N=C1)[N+](=O)[O-]
Name
Quantity
0.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.63 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
CUSTOM
Type
CUSTOM
Details
After completion of the reaction (TLC)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the obtained filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (SiO2, 100-200 mesh; 25-30% EtOAc in petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=NN(C=N1)C1=C(C#N)C=C(C=C1)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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